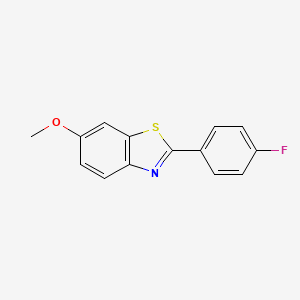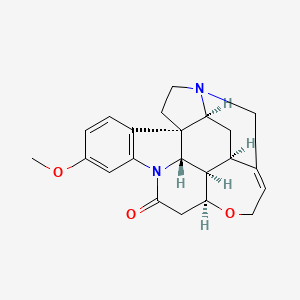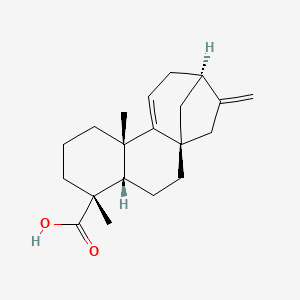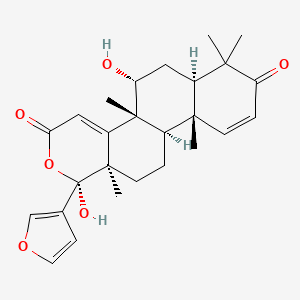
7-Deacetylnimolicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deacetylnimolicinol is a natural product found in Azadirachta indica with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Histone Deacetylation Inhibition
7-Deacetylnimolicinol exhibits potential as a histone deacetylase (HDAC) inhibitor. HDACs are key targets in antitumor therapy, as their inhibition can lead to altered gene expression and apoptosis in cancer cells. Research in this area has highlighted the development of novel HDAC inhibitors for therapeutic purposes, with implications for cancer treatment (Zhang et al., 2019).
2. Pharmacoinformatic Analysis for Diabetes Mellitus
In the context of diabetes mellitus, a chronic metabolic disorder, 7-Deacetylnimolicinol has been identified as a potential therapeutic agent. This identification comes from an in silico analysis involving molecular docking and simulation-based molecular dynamic analysis. The compound demonstrated significant negative docking scores and stable interactions in molecular dynamic simulations, suggesting its potential as an antidiabetic drug (Abdullah et al., 2023).
3. Anti-Microtubule Activity in Cancer Cells
7-Deacetylnimolicinol has shown anti-microtubule activity, particularly in breast cancer cells (MCF-7). It induces cell cycle arrest and apoptosis, impacting cell proliferation both in vitro and in vivo. This highlights its potential as a novel microtubule inhibitor, which could be significant for cancer treatment strategies (Zhu et al., 2015).
4. Potential in Treating Solid Tumors
There is evidence suggesting the potential of 7-Deacetylnimolicinol derivatives in treating solid tumors. Novel boron-containing prodrugs of this compound have shown efficacy in inhibiting tumor growth and reducing tumor volumes in xenograft tumor models, demonstrating superior biocompatibility and suggesting potential clinical applications in solid tumor treatment (Zheng et al., 2018).
5. Inhibitory Action on Cellular Processes
7-Deacetylnimolicinol is also involved in the regulation of various cellular processes through its action on HDACs. The inhibition of HDACs can lead to changes in gene expression and cellular growth dynamics, making it a relevant compound in studies related to cell cycle, apoptosis, and cancer therapy (Shakespear et al., 2011).
Eigenschaften
Produktname |
7-Deacetylnimolicinol |
|---|---|
Molekularformel |
C26H32O6 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1,5-dihydroxy-4b,7,7,10a,12a-pentamethyl-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromene-3,8-dione |
InChI |
InChI=1S/C26H32O6/c1-22(2)17-12-20(28)25(5)16(23(17,3)9-7-19(22)27)6-10-24(4)18(25)13-21(29)32-26(24,30)15-8-11-31-14-15/h7-9,11,13-14,16-17,20,28,30H,6,10,12H2,1-5H3/t16-,17+,20-,23-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
KBHQRXUIHKRZTP-PFBCBEJHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC(=O)O[C@@]2(C5=COC=C5)O)C)O)(C)C)C |
Kanonische SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CC(=O)OC4(C5=COC=C5)O)C)C)O)C |
Synonyme |
7-deacetylnimolicinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)
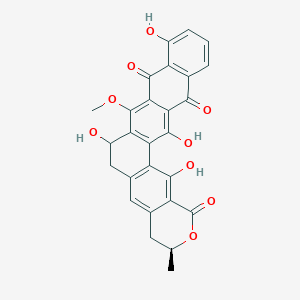

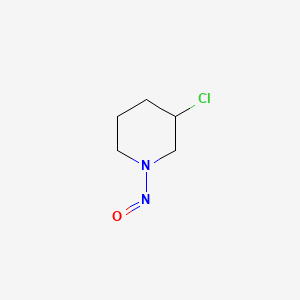
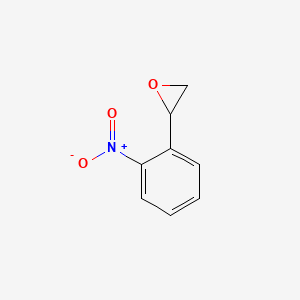

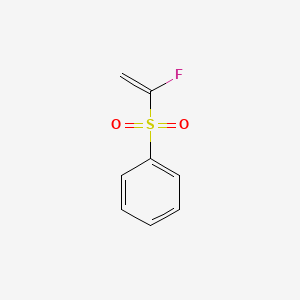
![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)
